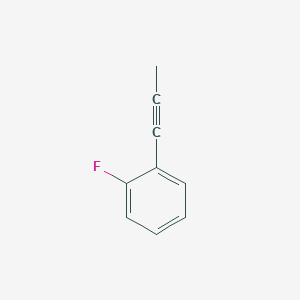

1-Fluoro-2-(prop-1-yn-1-yl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919097-01-1 |

|---|---|

Molecular Formula |

C9H7F |

Molecular Weight |

134.15 g/mol |

IUPAC Name |

1-fluoro-2-prop-1-ynylbenzene |

InChI |

InChI=1S/C9H7F/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,1H3 |

InChI Key |

VCPLBYGDGMJOSS-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=CC=CC=C1F |

Origin of Product |

United States |

Methodologies for the Synthesis of 1 Fluoro 2 Prop 1 Yn 1 Yl Benzene

Transition Metal-Catalyzed Coupling Strategies for 1-Fluoro-2-(prop-1-yn-1-yl)benzene Synthesis

Transition metal catalysis offers a highly efficient and direct route to form the C(sp²)-C(sp) bond present in the target molecule. These methods are often characterized by their mild reaction conditions and tolerance of various functional groups.

The Sonogashira reaction is a cornerstone in the synthesis of aryl alkynes and represents a primary strategy for preparing this compound. wikipedia.org This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The synthesis of the target compound would involve the coupling of an ortho-dihalosubstituted benzene (B151609), such as 1-fluoro-2-iodobenzene (B1346556) or 1-fluoro-2-bromobenzene, with propyne (B1212725).

The reaction is typically carried out under mild conditions, often at room temperature, using a base like an amine (e.g., diethylamine (B46881) or triethylamine) which can also serve as the solvent. wikipedia.org The process requires a dual catalytic system: a palladium complex and a copper(I) salt, typically copper(I) iodide. organic-chemistry.org

Table 1: Typical Components for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-Fluoro-2-iodobenzene | Electrophilic partner; provides the aryl group. Reactivity order: I > Br > Cl. |

| Terminal Alkyne | Propyne (or a surrogate) | Nucleophilic partner; provides the alkynyl group. |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Primary catalyst for the cross-coupling cycle. |

| Copper(I) Co-catalyst | Copper(I) iodide (CuI) | Co-catalyst, activates the alkyne. |

| Base | Triethylamine, Diethylamine | Neutralizes the hydrogen halide byproduct and can act as a solvent. wikipedia.org |

| Solvent | Amine, DMF, or Ether | Provides the reaction medium. wikipedia.org |

The mechanism is understood to involve two interconnected catalytic cycles:

The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-fluoro-2-halobenzene) to form a Pd(II) intermediate.

The Copper Cycle : The terminal alkyne (propyne) reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.

A common practical modification involves using a protected alkyne, such as trimethylsilylacetylene, which is a more conveniently handled liquid compared to gaseous propyne. wikipedia.org The trimethylsilyl (B98337) (TMS) group is then removed in a subsequent step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or under basic conditions. wikipedia.orgnih.gov

While the Sonogashira reaction is highly effective, interest in developing palladium-free alternatives persists due to the cost and potential toxicity of palladium. Research has shown that copper-catalyzed systems can serve as a viable alternative for certain C-C bond formations. For instance, an "inverse Sonogashira reaction," which couples an iodoalkyne with a boronic acid, has been developed where copper iodide was found to be a more effective promoter than palladium-based catalysts for specific applications. nih.gov This suggests that a direct, copper-catalyzed coupling between 1-fluoro-2-halobenzene and a propyne derivative could be a potential palladium-free route, although this would represent a less conventional approach than the standard Sonogashira protocol.

Copper's role extends beyond being a co-catalyst in the Sonogashira reaction. It is fundamental to the formation of the key copper acetylide intermediate, which facilitates the crucial transmetalation step. wikipedia.org There are also well-established copper-mediated reactions, like the Cadiot-Chodkiewicz coupling, which, while typically used for synthesizing asymmetric diynes, highlight the utility of copper in activating alkynes for coupling reactions. nih.gov In the context of synthesizing the target molecule, a copper-promoted reaction could potentially be optimized, offering a milder and sometimes more robust alternative to palladium-based systems, particularly when dealing with complex substrates or specific reaction conditions like those in aqueous media. nih.gov

Classical Synthetic Routes to this compound

Before the widespread adoption of transition metal catalysis, the synthesis of aryl alkynes relied on more traditional organic transformations, such as elimination and addition-elimination sequences. These methods, while often requiring more steps and harsher conditions, remain fundamental in organic synthesis.

A classical approach to forming a triple bond is through the double elimination of hydrogen halides from a dihaloalkane. To synthesize this compound, this would involve a precursor molecule such as 1-(1,2-dihalopropyl)-2-fluorobenzene or 1-(1,1-dihalopropyl)-2-fluorobenzene.

The general process is as follows:

Precursor Synthesis : An appropriate alkene precursor, 1-fluoro-2-(prop-1-en-1-yl)benzene, is synthesized.

Halogenation : The alkene is treated with a halogen (e.g., Br₂) to form a vicinal dibromide: 1-(1,2-dibromopropyl)-2-fluorobenzene.

Double Dehydrohalogenation : The resulting dihalide is treated with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, to induce two successive E2 elimination reactions, removing two equivalents of HBr and forming the alkyne.

The E2 (bimolecular elimination) mechanism is a concerted process where the base removes a proton while the leaving group on the adjacent carbon departs simultaneously. chemistry.coach The stereochemistry of the intermediate alkene can influence the ease of the second elimination step. The stability of the benzylic position can facilitate such elimination reactions. chemistry.coach

The Wittig reaction is a powerful tool for creating carbon-carbon double bonds by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com While it does not directly form an alkyne, it is a critical step in a multi-step sequence to create the necessary alkene precursor for the elimination strategy described above.

Table 2: Proposed Wittig-Based Synthesis of a Propynyl (B12738560) Precursor

| Step | Reaction | Reactants | Product |

|---|---|---|---|

| 1 | Ylide Formation | Ethyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) | The corresponding phosphonium ylide. |

| 2 | Wittig Reaction | 2-Fluorobenzaldehyde + Ylide from Step 1 | 1-Fluoro-2-(prop-1-en-1-yl)benzene. |

| 3 | Halogenation | 1-Fluoro-2-(prop-1-en-1-yl)benzene + Br₂ | 1-(1,2-Dibromopropyl)-2-fluorobenzene. |

| 4 | Elimination | 1-(1,2-Dibromopropyl)-2-fluorobenzene + Strong Base (e.g., NaNH₂) | This compound . |

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered oxaphosphetane ring. wikipedia.org This intermediate subsequently collapses, breaking the C-P and C-O bonds and forming the desired C=C double bond of the alkene and a very stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.com The choice of ylide is crucial; unstabilized ylides typically favor the formation of Z-alkenes. organic-chemistry.org This multi-step approach, combining alkenylation via the Wittig reaction with subsequent halogenation and elimination, provides a robust, classical alternative to direct alkynylation via transition metal catalysis.

Fluorination Strategies for Aromatic Alkyne Scaffolds

The introduction of a fluorine atom onto an aromatic ring bearing an alkyne functional group, such as in the synthesis of this compound, can be achieved either by direct fluorination of the pre-formed alkyne-substituted benzene or by constructing the alkyne moiety on a pre-fluorinated benzene ring. The choice of strategy depends on the availability of starting materials and the desired regioselectivity.

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org In the context of synthesizing this compound, this would typically involve the direct fluorination of the precursor, (prop-1-yn-1-yl)benzene. The propynyl group is an ortho-, para-directing group in electrophilic aromatic substitution, meaning the fluorine atom would be directed to the desired ortho position, as well as the para position.

The most common and effective electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. wikipedia.orgresearchgate.net These reagents are generally more stable, safer, and easier to handle than alternatives like elemental fluorine. wikipedia.org The mechanism of fluorination with N-F reagents is thought to proceed via a polar SEAr pathway, where the aromatic ring attacks the electrophilic fluorine atom to form a Wheland-type intermediate, which then loses a proton to restore aromaticity. researchgate.net

Key reagents used for this transformation include Selectfluor and N-Fluorobenzenesulfonimide (NFSI). wikipedia.org Selectfluor, a dicationic salt, is a powerful fluorinating agent, while NFSI is a neutral reagent that is also highly effective. wikipedia.orgresearchgate.net The choice of reagent and reaction conditions, such as the solvent and temperature, can influence the yield and the ratio of ortho to para isomers.

Table 1: Comparison of Common Electrophilic N-F Fluorinating Agents

| Reagent Name | Full Name | Type | Key Characteristics |

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Cationic | Highly reactive and versatile; soluble in polar solvents like acetonitrile (B52724). wikipedia.org |

| NFSI | N-Fluorobenzenesulfonimide | Neutral | Easier to handle than many cationic reagents; effective for fluorinating a wide range of nucleophiles. wikipedia.orgresearchgate.net |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | Neutral | A stable and effective reagent for the fluorination of carbanions and other nucleophiles. wikipedia.org |

Nucleophilic aromatic fluorination involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). This approach is often facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. For the synthesis of this compound, this strategy would require a precursor such as 1-nitro-2-(prop-1-yn-1-yl)benzene or 1-chloro-2-(prop-1-yn-1-yl)benzene, where the nitro or chloro group serves as the leaving group.

However, the activation provided by the propynyl group for nucleophilic substitution is not as strong as that of a nitro group. Therefore, harsh reaction conditions (high temperatures and polar aprotic solvents like DMSO or DMF) may be necessary. An alternative nucleophilic route involves the use of organometallic precursors. For instance, a Sonogashira cross-coupling reaction between a di-substituted benzene, such as 1-iodo-2-nitrobenzene, and propyne would yield the nitro-substituted alkyne. Subsequent nucleophilic aromatic substitution (SNAr) of the nitro group with fluoride would produce the target molecule.

Another advanced nucleophilic method is the fluorination of arylboronic acids or their esters, often mediated by transition metals. This allows for the formation of the C-F bond under milder conditions.

Table 2: Plausible Nucleophilic Synthetic Pathway

| Step | Reaction Type | Starting Materials | Reagents | Product |

| 1 | Sonogashira Coupling | 1-Iodo-2-nitrobenzene, Propyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, base (e.g., Et₃N) | 1-Nitro-2-(prop-1-yn-1-yl)benzene |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | 1-Nitro-2-(prop-1-yn-1-yl)benzene | KF or CsF, high-boiling point polar aprotic solvent (e.g., DMSO) | This compound |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fluorinated compounds is an area of active research, aiming to reduce environmental impact and improve safety and efficiency. dovepress.com The synthesis of this compound can be made more sustainable by considering several aspects.

One key area is the choice of solvent. Many traditional fluorination and cross-coupling reactions use polar aprotic solvents that are toxic and difficult to recycle. Research into performing these reactions in more benign solvents, such as water or cyclopentyl methyl ether (CPME), is ongoing. The use of water as a solvent is particularly attractive for reactions like the copper-catalyzed azide-alkyne cycloaddition (a "click" reaction), which shares mechanistic similarities with the copper-co-catalyzed Sonogashira coupling used to form the alkyne bond. nih.govwikipedia.org

Catalyst choice and reusability are also central to green synthesis. The palladium and copper catalysts used in Sonogashira couplings can be heterogenized by supporting them on materials like graphitic carbon nitride. nih.gov This allows for easy separation of the catalyst from the reaction mixture by filtration and its reuse in subsequent batches, improving atom economy and reducing heavy metal waste. nih.gov

Furthermore, developing catalyst-free methods represents a significant advance in green chemistry. sciencemadness.org Recent progress has shown that some transformations, such as deboronative arylations, can be achieved under mild conditions using photoinduced electron donor-acceptor (EDA) complexes, eliminating the need for transition metal catalysts altogether. acs.org Adapting such principles to C-F and C-C bond formation could provide highly sustainable routes to compounds like this compound in the future.

Table 3: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

| Safer Solvents | Replacing traditional polar aprotic solvents (DMF, DMSO) with water, ionic liquids, or recyclable solvents like CPME. wikipedia.org |

| Catalysis | Using recyclable heterogeneous catalysts (e.g., nano-Ag/g-C₃N₄, fiber-supported copper) for the Sonogashira coupling step to minimize metal waste. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, such as addition reactions. |

| Energy Efficiency | Developing reactions that proceed at room temperature, potentially using photoinduction, to reduce energy consumption compared to high-temperature methods. acs.org |

| Use of Renewable Feedstocks | Exploring starting materials derived from biomass, although this is a long-term goal for complex aromatic compounds. |

Chemical Reactivity and Transformative Chemistry of 1 Fluoro 2 Prop 1 Yn 1 Yl Benzene

Reactions at the Propynyl (B12738560) Moiety of 1-Fluoro-2-(prop-1-yn-1-yl)benzene

The prop-1-yn-1-yl group, an internal alkyne, is a site of high electron density, making it susceptible to a variety of addition reactions. Its reactivity is influenced by the attached methyl group and the 2-fluorophenyl group, which can affect regioselectivity and reaction rates.

Cycloaddition Reactions (e.g., Click Chemistry and 1,3-Dipolar Cycloadditions)

The alkyne functional group in this compound can serve as a dipolarophile in [3+2] cycloaddition reactions, a cornerstone of heterocyclic synthesis. wikipedia.orglibretexts.orgnumberanalytics.com These reactions involve the combination of a 1,3-dipole with the alkyne to form a five-membered ring. wikipedia.orgorganic-chemistry.org

A prominent example is the Huisgen 1,3-dipolar cycloaddition. numberanalytics.comorganic-chemistry.org When reacting with organic azides (R-N₃), this compound would be expected to form substituted 1,2,3-triazole products. Due to the unsymmetrical nature of the internal alkyne, a mixture of regioisomers is possible. The reaction with nitrile oxides (R-CNO) would similarly yield isoxazole (B147169) derivatives. wikipedia.org While the term "Click Chemistry" often refers to the highly efficient, copper-catalyzed reaction between a terminal alkyne and an azide (B81097), related metal-catalyzed cycloadditions can also be performed with internal alkynes, sometimes offering improved regioselectivity. rsc.org

Table 1: Predicted Cycloaddition Reactions

| Reaction Type | Reagent | Expected Product Class |

|---|---|---|

| 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃) | 1,2,3-Triazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide (R-CNO) | Isoxazole |

| Diels-Alder [4+2] Cycloaddition | Substituted Diene | Substituted Cyclohexadiene |

Hydrometallation and Carbolithiation Transformations

Hydrometallation: This class of reactions involves the addition of a metal-hydride bond across the alkyne. Hydroboration is a key example, where a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN) adds across the triple bond. For internal alkynes, this reaction can lack regioselectivity unless there are significant electronic or steric differences between the two alkyne carbons. Subsequent oxidation of the resulting vinylborane (B8500763) intermediate typically yields a ketone. msu.edulibretexts.org

Carbolithiation: This reaction involves the nucleophilic addition of an organolithium reagent (R-Li) across the carbon-carbon triple bond. nih.govwikipedia.org The process creates a new carbon-carbon bond and a vinyllithium (B1195746) intermediate, which can then be trapped by an electrophile (E⁺) to generate a highly substituted alkene. nih.govresearchgate.net The regioselectivity of the initial addition is influenced by the substituents on the alkyne. Iron-catalyzed carbolithiation has also been shown to be effective for the addition of organolithium compounds to internal alkynes. fao.org

Table 2: Predicted Hydrometallation and Carbolithiation Reactions

| Reaction Type | Reagent(s) | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Hydroboration-Oxidation | 1. Disiamylborane 2. H₂O₂, NaOH | Vinylborane | Ketone |

| Carbolithiation | 1. R-Li 2. E⁺ (Electrophile) | Vinyllithium | Tetrasubstituted Alkene |

Oxidative and Reductive Functionalizations

Oxidative Functionalizations: The triple bond can be completely broken through oxidative cleavage. Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) will cleave the internal alkyne of this compound to yield two carboxylic acid fragments. openochem.orglibretexts.orgorgoreview.com This reaction would produce 2-fluorobenzoic acid and acetic acid, confirming the position of the triple bond. orgoreview.com

Reductive Functionalizations: The alkyne moiety can be fully or partially reduced depending on the reagents used.

Complete Reduction to an Alkane: Catalytic hydrogenation with excess hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) reduces the alkyne completely to the corresponding alkane, 1-fluoro-2-propylbenzene. openochem.orgorganic-chemistry.org

Partial Reduction to a cis-Alkene: Use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), halts the hydrogenation at the alkene stage, producing the cis or (Z)-alkene via syn-addition of hydrogen. organicchemistrytutor.comlibretexts.org

Partial Reduction to a trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, selectively produces the trans or (E)-alkene through a radical anion intermediate. organicchemistrytutor.comlibretexts.org

Table 3: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Expected Product | Product Stereochemistry |

|---|---|---|---|

| Oxidative Cleavage | O₃ or KMnO₄ | 2-Fluorobenzoic acid and Acetic acid | N/A |

| Complete Hydrogenation | H₂, Pd/C | 1-Fluoro-2-propylbenzene | N/A |

| Partial Reduction | H₂, Lindlar's Catalyst | (Z)-1-Fluoro-2-(prop-1-en-1-yl)benzene | cis |

| Dissolving Metal Reduction | Na, NH₃(l) | (E)-1-Fluoro-2-(prop-1-en-1-yl)benzene | trans |

Nucleophilic Additions to the Alkyne

Direct nucleophilic addition to the triple bond of an unactivated alkyne is generally challenging because the alkyne itself is an electron-rich system. quora.com Such reactions typically require highly activated alkynes (e.g., those conjugated to strong electron-withdrawing groups like a carbonyl) or very potent nucleophiles. msu.eduacs.org For this compound, the 2-fluorophenyl group is moderately electron-withdrawing, but the methyl group is electron-donating, leading to a triple bond that is not strongly polarized or "activated." Therefore, nucleophilic additions would likely require harsh conditions or specific catalytic activation.

Reactions Involving the Fluoroaromatic Ring of this compound

Electrophilic Aromatic Substitution Studies on the Fluoroaromatic System

The most common reaction of the benzene (B151609) ring is electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uci.edulibretexts.orgmsu.edu The outcome of this reaction on this compound is controlled by the directing effects of the two existing substituents.

Fluoro Group: The fluorine atom is an ortho-, para-director. pressbooks.publibretexts.org Although it is highly electronegative and deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I), it can donate lone-pair electron density through resonance (+R). libretexts.orgresearchgate.net This resonance donation preferentially stabilizes the cationic intermediates (sigma complexes) formed during attack at the ortho and para positions. libretexts.org

Prop-1-yn-1-yl Group: An alkynyl group is generally considered to be electron-withdrawing and thus deactivating towards EAS. This is due to the high electronegativity of the sp-hybridized carbon atoms. As a deactivating group without lone pairs for resonance donation, it is predicted to be a meta-director. latech.eduwikipedia.org

Combined Directing Effects: The substituents are ortho to each other. The powerful ortho-, para-directing effect of the fluorine atom will guide incoming electrophiles to position C4 (para to F) and C6 (ortho to F). The deactivating, meta-directing alkynyl group will direct to positions C4 and C6 (both meta to the alkyne). Therefore, both groups reinforce the directing of electrophiles to the C4 and C6 positions.

Between the two, substitution at C4 is generally expected to be the major product due to reduced steric hindrance from the adjacent propynyl group compared to the C6 position.

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -F (Fluoro) | Deactivating | Ortho, Para |

| -C≡C-CH₃ (Prop-1-yn-1-yl) | Deactivating | Meta |

| Predicted Major Product(s) | Electrophile (E⁺) | 4-E-1-fluoro-2-(prop-1-yn-1-yl)benzene |

| Predicted Minor Product(s) | Electrophile (E⁺) | 6-E-1-fluoro-2-(prop-1-yn-1-yl)benzene |

Nucleophilic Aromatic Substitution (SNAr) Pathways and Reactivity

The presence of a fluorine atom and an electron-withdrawing prop-1-yn-1-yl group on the benzene ring renders this compound susceptible to nucleophilic aromatic substitution (SNAr). In the SNAr mechanism, the aromatic ring is attacked by a nucleophile to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. The reaction is facilitated by the presence of electron-withdrawing groups, which can stabilize the negative charge of this intermediate.

In the case of this compound, both the fluorine atom (via its inductive effect) and the adjacent propynyl group act as electron-withdrawing substituents, activating the ring towards nucleophilic attack. A key feature of SNAr reactions is the leaving group ability, which follows the order F > Cl > Br > I. This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine effectively polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.

The reactivity of this compound in SNAr reactions allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a versatile method for synthesizing diversely substituted 2-(prop-1-yn-1-yl)benzene derivatives. This pathway is particularly useful for introducing oxygen, nitrogen, and sulfur nucleophiles onto the aromatic ring. While traditional SNAr reactions on electron-poor fluoroarenes are well-established, modern methods using organic photoredox catalysis have enabled such substitutions even on electron-neutral or electron-rich systems under mild conditions researchgate.net.

Table 1: Potential SNAr Reactions of this compound This table presents hypothetical but scientifically plausible transformations based on established SNAr reactivity.

| Nucleophile (NuH) | Reagent/Conditions | Product | Product Class |

|---|---|---|---|

| R-OH (Alcohol) | NaH or K₂CO₃, DMSO | 1-Alkoxy-2-(prop-1-yn-1-yl)benzene | Aryl Ether |

| Ar-OH (Phenol) | K₂CO₃, DMF | 1-Phenoxy-2-(prop-1-yn-1-yl)benzene | Diaryl Ether |

| R₂NH (Secondary Amine) | Heat, polar aprotic solvent | N,N-Dialkyl-2-(prop-1-yn-1-yl)aniline | Tertiary Arylamine |

| R-SH (Thiol) | NaH or Cs₂CO₃ | 1-(Alkylthio)-2-(prop-1-yn-1-yl)benzene | Aryl Sulfide |

Directed Ortho-Metallation (DoM) Strategies

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgbaranlab.org The DMG coordinates to the lithium cation, directing the deprotonation to the adjacent position and forming a thermodynamically stable aryllithium intermediate, which can then be trapped by various electrophiles. wikipedia.org

In this compound, both the fluoro and the alkynyl substituents can potentially act as DMGs. However, their directing abilities differ significantly. The relative directing power of various DMGs has been studied, and a general hierarchy has been established. harvard.edu Fluorine is recognized as a moderately effective DMG, whereas the alkynyl group is considered a weak director. researchgate.netorganic-chemistry.org

Therefore, in a competitive scenario, the fluorine atom is expected to be the dominant directing group. This would lead to the regioselective deprotonation of the C-H bond at the C3 position, which is ortho to the fluorine atom. The resulting 3-lithio-2-fluoro-1-(prop-1-yn-1-yl)benzene intermediate can then be intercepted by a range of electrophiles to yield 1,2,3-trisubstituted benzene derivatives.

Table 2: Predicted DoM and Electrophilic Quench of this compound This table illustrates the predicted outcome of a DoM strategy based on the superior directing ability of the fluorine atom.

| Step 1: Reagent | Step 2: Electrophile (E+) | Predicted Major Product | Reaction Type |

|---|---|---|---|

| s-BuLi, TMEDA, THF, -78 °C | D₂O | 3-Deuterio-1-fluoro-2-(prop-1-yn-1-yl)benzene | Deuteration |

| s-BuLi, TMEDA, THF, -78 °C | I₂ | 1-Fluoro-3-iodo-2-(prop-1-yn-1-yl)benzene | Iodination |

| s-BuLi, TMEDA, THF, -78 °C | (CH₃)₃SiCl | 1-Fluoro-2-(prop-1-yn-1-yl)-3-(trimethylsilyl)benzene | Silylation |

| s-BuLi, TMEDA, THF, -78 °C | CO₂ | 3-Fluoro-2-(prop-1-yn-1-yl)benzoic acid | Carboxylation |

Chemo- and Regioselectivity in the Reactivity of this compound

The presence of multiple reactive sites—the C-F bond, the C≡C triple bond, and acidic aromatic protons—makes chemo- and regioselectivity crucial considerations in the reactions of this compound. The outcome of a reaction is highly dependent on the chosen reagents and conditions.

Chemoselectivity: A primary point of chemoselectivity is the competition between nucleophilic attack at the aromatic ring (SNAr) and addition to the alkyne.

SNAr Conditions: Strong nucleophiles in polar aprotic solvents, often at elevated temperatures, will favor the displacement of the fluoride ion, leaving the alkyne intact.

Alkyne Addition Conditions: Electrophilic additions (e.g., with HBr or Br₂) or transition-metal-catalyzed reactions (e.g., hydrosilylation) will typically target the alkyne π-system. libretexts.orglumenlearning.comnih.gov For instance, the reaction with one equivalent of Br₂ would likely lead to the formation of (E)-1-(1,2-dibromoprop-1-en-1-yl)-2-fluorobenzene, demonstrating selectivity for the alkyne over the aromatic ring under electrophilic conditions. libretexts.org

Regioselectivity: Regioselectivity is most pertinent in addition reactions to the unsymmetrical alkyne and in aromatic substitution reactions like DoM.

DoM: As discussed in section 3.2.3, the fluorine atom is a stronger directing group than the alkyne, leading to highly regioselective lithiation at the C3 position. researchgate.netnih.gov

Electrophilic Addition to Alkyne: In the addition of hydrogen halides (HX), Markovnikov's rule predicts that the hydrogen will add to the alkyne carbon bearing the methyl group (C2 of the propynyl chain), and the halide will add to the carbon attached to the benzene ring (C1 of the propynyl chain). libretexts.orglibretexts.org This is due to the greater stabilization of the resulting vinyl cation intermediate by the aromatic ring.

Cascade and Multi-Component Reactions Incorporating this compound

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds and complex molecular architectures in a single operation. sigmaaldrich.comnih.govnih.gov this compound is an excellent substrate for such transformations due to the strategic placement of the reactive alkyne and the fluoride leaving group. This arrangement enables a variety of annulation strategies, particularly for the synthesis of heterocyclic compounds. rsc.org

A common cascade sequence involves an initial intermolecular reaction with the alkyne moiety, which is then followed by an intramolecular cyclization step involving the displacement of the ortho-fluorine atom via an intramolecular SNAr reaction. This approach provides a powerful route to various fused heterocyclic systems.

For example, a hypothetical but plausible cascade reaction could involve the palladium-catalyzed coupling of this compound with a 2-haloaniline. The resulting intermediate, an N-aryl-2-(alkynyl)aniline derivative, could then undergo an intramolecular cyclization/addition to the alkyne, followed by tautomerization to furnish a substituted quinoline. Another possibility is a radical cascade reaction, where radical addition to the alkyne initiates a sequence of events leading to complex products. nih.gov The development of such cascade reactions is a cornerstone of modern synthetic chemistry, enabling rapid access to molecular diversity from simple building blocks. nih.govrsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Characterizing 1 Fluoro 2 Prop 1 Yn 1 Yl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches in Structural Elucidation Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-fluoro-2-(prop-1-yn-1-yl)benzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is required for unambiguous assignment of all atoms and for understanding through-bond and through-space correlations.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework by correlating different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, a COSY spectrum would primarily show correlations among the four adjacent protons on the aromatic ring, allowing for their sequential assignment. No correlation would be expected between the aromatic protons and the isolated methyl (CH₃) protons of the propargyl group. uvic.ca

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). libretexts.org It is used to assign the carbon signals for the four aromatic C-H groups and the methyl group. The quaternary carbons (C-F, C-C≡, and -C≡C-CH₃) will be absent from the HSQC spectrum, which simplifies the assignment process. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for this molecule, as it shows long-range correlations (typically ²JCH and ³JCH) between protons and carbons. libretexts.org Key correlations would include:

The methyl protons (H-3') correlating to the acetylenic carbons (C-1' and C-2').

The aromatic proton ortho to the alkyne (H-3) correlating to the acetylenic carbon C-2'.

The aromatic proton ortho to the fluorine (H-6) correlating to the fluorine-bearing carbon (C-1). These correlations unambiguously connect the propargyl group to the fluorophenyl ring at the C-2 position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. A NOESY spectrum could show a correlation between the methyl protons of the propargyl group and the aromatic proton at the H-3 position, confirming the spatial arrangement of the substituent relative to the ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | - | 162.5 (d, ¹JCF ≈ 245 Hz) | H-6, H-3 |

| 2 | - | 112.0 (d, ²JCF ≈ 15 Hz) | H-3, H-4, H-3' |

| 3 | 7.45 (m) | 131.5 (d, ³JCF ≈ 4 Hz) | C-1, C-2, C-4, C-5, C-1' |

| 4 | 7.15 (m) | 124.5 (d, ⁴JCF ≈ 3 Hz) | C-2, C-3, C-5, C-6 |

| 5 | 7.30 (m) | 129.0 (d, ³JCF ≈ 8 Hz) | C-1, C-3, C-4, C-6 |

| 6 | 7.10 (m) | 116.0 (d, ²JCF ≈ 22 Hz) | C-1, C-2, C-4, C-5 |

| 1' | - | 94.0 | H-3' |

| 2' | - | 78.0 | H-3, H-3' |

| 3' | 2.10 (s) | 4.5 | C-1', C-2' |

Fluorine-19 NMR Spectroscopic Analysis and its Mechanistic Applications

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial analytical technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org Its chemical shifts are very sensitive to the electronic environment, spanning a large range (approx. 800 ppm), which provides high resolution. wikipedia.org

For this compound, the ¹⁹F chemical shift is expected to appear in the typical range for aryl fluorides (-80 to -170 ppm relative to CFCl₃). ucsb.edu The electron-donating character of the alkynyl group at the ortho position would likely shield the fluorine nucleus, shifting its resonance upfield compared to unsubstituted fluorobenzene (B45895) (approx. -113 ppm). spectrabase.com The ¹⁹F spectrum would display complex splitting patterns due to couplings with the aromatic protons, primarily the ³JHF coupling to H-6 and H-3, and the ⁴JHF coupling to H-5. These coupling constants are invaluable for confirming the substitution pattern on the aromatic ring. rsc.org In mechanistic studies of reactions involving this molecule, ¹⁹F NMR can be used as a powerful "spy" to monitor changes at the fluorine center, providing insights into reaction pathways and the formation of fluorinated intermediates or products without interference from other signals. rsc.orgresearchgate.net

Carbon-13 and Proton NMR Chemical Shift Prediction Methodologies

Accurate prediction of NMR chemical shifts through computational methods has become a standard validation tool. nih.gov For this compound, Density Functional Theory (DFT) calculations are commonly employed. By calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C chemical shifts. nih.gov These methods can achieve high accuracy, with mean absolute deviations often less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

Furthermore, machine learning models trained on vast databases of experimental NMR data are emerging as powerful predictive tools. These models can often predict shifts faster than DFT calculations while maintaining comparable accuracy. researchgate.net Such predictive methodologies are particularly useful for distinguishing between potential isomers and for confirming the assignments made from experimental 2D NMR data.

Vibrational Spectroscopy (IR and Raman) Studies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. researchgate.netresearchgate.net For this compound, these techniques are complementary and essential for identifying key structural features.

Alkyne Vibrations: The most diagnostic peaks are those associated with the alkyne. The C≡C stretching vibration is expected to appear as a weak to medium intensity band in the IR spectrum around 2200-2260 cm⁻¹, and a strong band in the Raman spectrum. The terminal ≡C-H bond of a propargyl group is absent, so the characteristic stretch around 3300 cm⁻¹ will not be observed.

Aromatic Vibrations: The C-H stretching vibrations of the benzene (B151609) ring appear above 3000 cm⁻¹. The C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations between 700-900 cm⁻¹ are diagnostic of the 1,2-disubstitution pattern on the ring.

C-F Vibration: The C-F stretching vibration gives rise to a strong absorption in the IR spectrum, typically in the 1100-1250 cm⁻¹ range. bhu.ac.in

Analysis of the closely related molecule phenylacetylene (B144264) shows a C≡C stretching frequency at approximately 2109 cm⁻¹ in the liquid phase. acs.org The introduction of an ortho-fluoro substituent is expected to slightly perturb this frequency due to electronic effects. nih.gov

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| C≡C Stretch | 2200 - 2260 | Weak/Medium | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1100 - 1250 | Strong | Weak |

| Aromatic C-H OOP Bend | 700 - 900 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Research

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. waters.com For this compound, the molecular formula is C₉H₇F.

Calculated Exact Mass: 134.0532 m/z

Electron Ionization (EI) HRMS also reveals characteristic fragmentation patterns that help confirm the structure. For this molecule, fragmentation would likely proceed through several key pathways:

Loss of a methyl radical: Cleavage of the propargyl C-C bond would lead to the loss of a methyl radical (•CH₃), resulting in a highly stable fluorophenyl-ethynyl cation at [M-15]⁺.

Benzylic/Propargylic Cleavage: Although less common for the parent ion, fragmentation can involve the propargylic system.

Fragmentation of the Aromatic Ring: As seen in the mass spectra of benzene and its derivatives, complex rearrangements and fragmentation of the aromatic ring can occur, leading to ions such as C₆H₄F⁺ or C₅H₄⁺ after loss of the alkyne substituent. fluorine1.runist.gov

X-ray Crystallography as a Tool for Solid-State Structural Determination Methodologies

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive, unambiguous solid-state structure. This technique yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined. nih.gov

For this molecule, a crystal structure would confirm:

The planarity of the benzene ring.

The linear geometry of the C-C≡C-C fragment.

The precise C-F, C-C, C≡C, and C-H bond lengths, which can be compared with theoretical values to understand the electronic effects of the substituents.

The torsion angle between the plane of the benzene ring and the propargyl group.

Intermolecular interactions in the crystal lattice, such as potential C-H···F hydrogen bonds or π-π stacking interactions between benzene rings, which govern the solid-state packing. nih.gov

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, confirms that the propargyl group often orients itself to minimize steric hindrance with adjacent substituents. nih.gov

Chromatographic Methodologies for Purity Assessment and Isolation Studies

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound, enabling both the purification of the final product from reaction mixtures and the quantitative assessment of its purity. The choice of a specific chromatographic method is dictated by the scale of the separation, the polarity of the compound and its impurities, and the desired level of purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions that synthesize this compound. It is also instrumental in developing optimal solvent systems for larger-scale purification via column chromatography.

| Visualization Method | Principle | Appearance of Spot |

| UV Light (254 nm) | The aromatic ring absorbs UV light, quenching the fluorescence of the indicator in the TLC plate. | Dark spot against a fluorescent green background |

| Potassium Permanganate (B83412) | The alkyne functional group is oxidized by the permanganate. | Yellow to brown spot on a purple background |

| Iodine Vapor | Iodine has an affinity for and forms colored complexes with non-polar and aromatic organic compounds. | Yellow-brown spot |

Flash Column Chromatography for Preparative Isolation

For the purification of gram-scale quantities of this compound, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed in a column through which a solvent system (mobile phase) is pushed with positive pressure, usually from compressed air or nitrogen. speciation.net This allows for a faster and more efficient separation compared to traditional gravity chromatography.

The selection of the eluent is guided by TLC analysis. A solvent system that provides a good separation of the desired product from impurities on a TLC plate will be effective for flash chromatography. For phenylacetylene derivatives, a common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes. sigmaaldrich.com The purification process involves loading the crude reaction mixture onto the top of the silica gel column and then eluting with the chosen solvent system. Fractions are collected and analyzed by TLC to identify those containing the pure product.

A hypothetical purification of this compound might involve the following parameters:

| Parameter | Description |

| Stationary Phase | Silica gel (40-63 µm particle size) |

| Mobile Phase | Gradient elution, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes). |

| Loading Technique | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and adsorbed onto a small amount of silica gel. The dried, loaded silica is then added to the top of the column. |

| Detection | Fractions are collected and analyzed by TLC with UV visualization. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for determining the purity of this compound with high resolution and sensitivity. It can also be used for the isolation of small quantities of high-purity material in its preparative format. nih.gov

For a non-polar compound like this compound, reversed-phase HPLC is often the most suitable mode. In this setup, the stationary phase is non-polar (e.g., C8 or C18 bonded silica), and the mobile phase is a polar solvent mixture, typically water and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com The use of stationary phases with fluorinated phenyl groups has also been shown to be effective for the separation of halogenated aromatic compounds, offering different selectivity compared to traditional C18 columns. chromatographyonline.com

A typical analytical HPLC method for purity determination would involve injecting a small volume of a dilute solution of the compound onto the column and monitoring the eluent with a UV detector, set to a wavelength where the compound absorbs strongly (e.g., around 254 nm). The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions for Analytical HPLC |

| Column | Reversed-phase C18 or Phenyl-Hexyl column (e.g., 4.6 mm i.d. x 150 mm length, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 254 nm |

| Injection Volume | 5-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It is particularly useful for assessing the presence of volatile impurities. When coupled with a mass spectrometer (GC-MS), it provides not only retention time data for purity assessment but also mass spectral data that can confirm the identity of the compound and its impurities.

In GC, the sample is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a column containing a stationary phase. For aromatic compounds, a common stationary phase is a polysiloxane-based polymer. The separation is based on the differential partitioning of the analytes between the gas and stationary phases.

The analysis of isomeric fluorophenylpropynes by GC-MS would allow for their differentiation based on both their retention times and their fragmentation patterns in the mass spectrometer.

| Parameter | Typical Conditions for GC-MS Analysis |

| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane), 30 m length, 0.25 mm i.d., 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components. |

| MS Detector | Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-300. |

Theoretical and Computational Chemistry Approaches to 1 Fluoro 2 Prop 1 Yn 1 Yl Benzene

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-Fluoro-2-(prop-1-yn-1-yl)benzene. These methods model the behavior of electrons and nuclei to predict molecular geometries, electronic distributions, and bonding characteristics with high accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict ground state properties such as molecular geometry, bond lengths, bond angles, and electronic charge distribution.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecular geometry. These studies would likely show a planar benzene (B151609) ring with the fluorine atom and the propynyl (B12738560) group situated in the ortho position. The presence of the electronegative fluorine atom is expected to influence the electronic properties of the benzene ring, primarily through its inductive electron-withdrawing effect. This can lead to a slight polarization of the aromatic system.

The propynyl group, with its sp-hybridized carbon atoms, also influences the electronic structure. The triple bond introduces a region of high electron density. DFT calculations can quantify these effects by calculating atomic charges, such as those derived from the Mulliken population analysis, which partition the total electron density among the atoms in the molecule. These calculated charges can provide insights into the reactivity of different sites within the molecule.

A systematic theoretical study on a series of fluorine-substituted phenylthiophenes using DFT demonstrated that the number and position of fluorine atoms have a fine-tuning effect on the structural and electronic properties of the molecules. researchgate.net Similarly, the electronic properties of this compound would be finely tuned by the interplay of the fluoro and propynyl substituents.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

| Property | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C≡C Bond Length | ~1.21 Å |

| C(aryl)-C(alkynyl) Bond Length | ~1.43 Å |

| Mulliken Charge on F | Negative |

| Mulliken Charge on C1 | Positive |

| Mulliken Charge on C2 | Negative |

Note: The values in this table are representative and based on typical DFT calculations for similar molecules.

Ab Initio Calculations of Molecular Orbitals

Ab initio calculations, which are based on first principles without empirical parameters, provide a detailed description of the molecular orbitals (MOs) of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial for understanding the molecule's reactivity and electronic transitions.

The HOMO is expected to be a π-orbital delocalized over the benzene ring and the propynyl group, while the LUMO is likely to be a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

The presence of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylpropyne, a consequence of its electron-withdrawing nature. This effect has been observed in computational studies of other fluorinated aromatic compounds. dntb.gov.ua The distribution of the HOMO and LUMO across the molecule can predict the most likely sites for electrophilic and nucleophilic attack.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Energy Profile Calculations for Key Synthetic Transformations

A common synthetic route to this compound is the Sonogashira cross-coupling reaction between 1-fluoro-2-iodobenzene (B1346556) and propyne (B1212725), catalyzed by a palladium complex. nih.gov Computational modeling can be used to map the entire catalytic cycle of this reaction. This involves calculating the energies of all reactants, intermediates, transition states, and products.

By constructing a potential energy surface, the reaction pathway with the lowest energy barrier can be identified, providing a detailed understanding of the reaction mechanism. These calculations can also shed light on the role of the catalyst and the ligands in facilitating the reaction.

Prediction of Reactivity and Selectivity

The electronic and steric environment of this compound, as determined by quantum chemical calculations, governs its reactivity and the selectivity of its reactions. For instance, in electrophilic aromatic substitution reactions, the fluorine atom is an ortho, para-director, while the propynyl group is a meta-director. uobasrah.edu.iq Computational modeling of the transition states for electrophilic attack at different positions on the benzene ring can predict the regioselectivity of such reactions. The relative energies of the transition states would indicate the preferred site of substitution. masterorganicchemistry.com

Furthermore, the reactivity of the alkynyl group in reactions such as cycloadditions or nucleophilic additions can be modeled. The steric hindrance imposed by the ortho-fluorine atom can be quantified by calculating the activation barriers for different reaction pathways, thereby predicting the stereochemical outcome of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the rotation around the single bond connecting the propynyl group to the benzene ring. Due to the ortho-substitution, steric interactions between the methyl group of the propyne and the fluorine atom can lead to a significant rotational barrier. Computational methods can be used to calculate the potential energy as a function of the dihedral angle of this rotation, identifying the most stable conformations and the energy barriers between them. Studies on other ortho-disubstituted benzenes have shown that the preferred conformation is often one that minimizes steric clash. rsc.org

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal how the molecule explores different conformations and how its structure fluctuates in different environments, such as in solution or in a biological system. For instance, MD simulations could be used to study the interactions of this compound with a protein binding site, taking into account the flexibility of both the molecule and the protein. The inclusion of fluorine can be particularly useful in NMR studies for conformational analysis. researchgate.net

Spectroscopic Parameter Prediction via Computational Methods

The in-silico prediction of spectroscopic parameters provides a powerful, non-destructive avenue for characterizing chemical compounds, offering insights that complement and guide experimental work. For a molecule such as this compound, computational methods can elucidate its nuclear magnetic resonance (NMR), infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectroscopic signatures. While specific computational studies dedicated to this compound are not extensively documented in the reviewed scientific literature, the well-established methodologies of computational chemistry allow for a robust theoretical prediction of its spectral properties. These predictions are invaluable for confirming molecular structure, understanding electronic transitions, and analyzing vibrational modes.

The primary approach for these predictions involves quantum chemical calculations, most notably Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. rsc.orgsigmaaldrich.comambeed.com The process typically commences with the optimization of the molecule's three-dimensional geometry to find its lowest energy conformation. Following this, the specific spectroscopic parameters are calculated using specialized theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra is a cornerstone of computational structural elucidation. For this compound, one would be interested in the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. The Gauge-Including Atomic Orbital (GIAO) method, a variant of DFT, is a widely used and reliable approach for calculating NMR chemical shifts. These calculations would be performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. Machine learning and specialized models like the CHARGE model have also emerged as powerful tools for refining NMR predictions, sometimes offering accuracy with a mean absolute error of less than 0.20 ppm for ¹H shifts. mpg.de

An illustrative data table for the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on what would be expected from such calculations, is presented below.

Illustrative Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | ~162.5 (d, J ≈ 245 Hz) |

| C2 | - | ~112.0 (d, J ≈ 20 Hz) |

| C3 | ~7.3-7.5 | ~130.0 (d, J ≈ 8 Hz) |

| C4 | ~7.1-7.3 | ~124.5 (d, J ≈ 4 Hz) |

| C5 | ~7.0-7.2 | ~128.0 |

| C6 | ~7.2-7.4 | ~115.5 (d, J ≈ 22 Hz) |

| C≡C-CH₃ | - | ~85.0 |

| C≡C-CH₃ | - | ~80.0 |

| C≡C-CH₃ | ~2.1 | ~4.5 |

Note: These are hypothetical values for illustrative purposes. 'd' denotes a doublet, and 'J' represents the coupling constant.

Vibrational (IR and Raman) Spectroscopy

Computational methods are also adept at predicting the vibrational spectra (IR and Raman) of molecules. These predictions are derived from the calculation of the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. DFT calculations are highly effective for this purpose. sigmaaldrich.com The computed frequencies correspond to the fundamental vibrational modes of the molecule, such as the C-H stretches, C-F stretch, C≡C triple bond stretch, and various benzene ring vibrations. The intensities of the IR bands are determined by the change in the dipole moment during the vibration, while Raman intensities are related to the change in polarizability. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, which improves the agreement with experimental data.

An illustrative table of key predicted vibrational frequencies for this compound is provided below.

Illustrative Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Alkyne C≡C Stretch | 2250-2200 | Weak-Medium | Strong |

| Aromatic C=C Stretch | 1600-1450 | Strong | Strong |

| C-F Stretch | 1250-1150 | Very Strong | Weak |

| Methyl C-H Bending | 1450-1375 | Medium | Medium |

Note: These are hypothetical values for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions that give rise to UV-Vis absorption spectra can be effectively modeled using TD-DFT. rsc.orgambeed.comsigmaaldrich.com These calculations provide information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. The solvent environment can significantly influence UV-Vis spectra, and this can be modeled computationally using various solvent models, such as the Polarizable Continuum Model (PCM). For this compound, one would expect π-π* transitions associated with the benzene ring and the conjugated alkyne system.

An illustrative data table for the predicted UV-Vis absorption maxima for this compound in a common solvent like ethanol (B145695) is shown below.

Illustrative Predicted UV-Vis Absorption Data for this compound in Ethanol

| Transition | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | ~280 | ~0.15 |

| S₀ → S₂ | ~245 | ~0.80 |

| S₀ → S₃ | ~210 | ~0.65 |

Note: These are hypothetical values for illustrative purposes.

Applications and Advanced Roles of 1 Fluoro 2 Prop 1 Yn 1 Yl Benzene in Chemical Research

1-Fluoro-2-(prop-1-yn-1-yl)benzene as a Building Block in Complex Organic Synthesis

The unique arrangement of a fluorine atom and a propynyl (B12738560) group on a benzene (B151609) ring endows this compound with significant potential as a versatile building block in the synthesis of complex organic molecules. The interplay between the electron-withdrawing fluorine and the reactive carbon-carbon triple bond can be strategically exploited to construct a variety of carbocyclic and heterocyclic systems.

Synthesis of Fluorinated Heterocycles and Carbocycles

The presence of the fluorine atom can influence the regioselectivity of cycloaddition reactions involving the alkyne, a critical aspect in the synthesis of fluorinated heterocycles. researchgate.net The development of new synthetic strategies for incorporating fluorine into heterocyclic structures is a major focus in medicinal and materials chemistry. researchgate.net While no specific examples utilizing this compound are documented, its structure is amenable to various cyclization strategies. For instance, intramolecular cyclization reactions could potentially be triggered by activating either the alkyne or the fluorinated aromatic ring.

The synthesis of fluorinated carbocycles is another area where this compound could theoretically find application. The development of concise methods for creating these structures is of significant interest. researchgate.net

Construction of Advanced Molecular Scaffolds

Advanced molecular scaffolds are crucial for the development of new therapeutic agents and functional materials. The rigid nature of the alkyne and the specific stereoelectronic properties imparted by the fluorine atom make this compound an intriguing starting material for the synthesis of novel three-dimensional molecular architectures. The alkyne moiety can participate in a variety of coupling reactions, such as Sonogashira, Suzuki, and click reactions, allowing for the facile introduction of diverse substituents and the construction of larger, more complex frameworks.

Role in Ligand Design for Organometallic Catalysis Research

The design of effective ligands is paramount to the advancement of organometallic catalysis. The electronic properties of the fluorinated aryl group and the coordinating ability of the alkyne in this compound suggest its potential as a ligand scaffold. Fluorinated benzenes are known to act as weakly coordinating ligands or non-coordinating solvents in organometallic chemistry, a property that can be advantageous in catalytic cycles. nih.gov The alkyne can also serve as a coordination site for transition metals. By modifying the substituents on the benzene ring or the alkyne, the steric and electronic properties of the potential ligand could be fine-tuned to optimize catalytic activity and selectivity for specific transformations.

Development of Chemical Probes for Mechanistic Biological Studies

Chemical probes are indispensable tools for elucidating biological pathways and identifying new drug targets. The unique combination of a fluorine atom and an alkyne in this compound makes it a candidate for the development of specialized probes.

Activity-Based Proteomics Probes (ABP)

Activity-based proteomics (ABP) utilizes chemical probes that covalently bind to the active site of specific enzymes. The alkyne group in this compound could serve as a "clickable" handle for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) after the probe has reacted with its target protein. This allows for the visualization and identification of active enzymes in complex biological samples. The fluorinated phenyl group could be designed to act as a recognition element, directing the probe to a specific enzyme class.

Fluorescent Labeling Reagents

Fluorescent labeling is a powerful technique for visualizing and tracking biomolecules in living systems. While this compound itself is not fluorescent, its alkyne functionality allows for its incorporation into larger molecules that are. Through click chemistry, it could be attached to fluorescent dyes, providing a means to introduce a fluorinated phenyl group into a target biomolecule. The fluorine atom can sometimes enhance the photophysical properties of a fluorophore or be used as a reporter for NMR studies.

Precursor in Materials Science Research

This compound is a versatile chemical compound with significant potential as a precursor in materials science. Its unique structure, featuring a reactive propargyl group and a fluorinated phenyl ring, allows for its application in the synthesis of advanced polymers and the functionalization of various surfaces. These attributes make it a valuable building block for creating materials with tailored electronic, physical, and chemical properties.

Synthesis of Polymer Monomers

The presence of the terminal alkyne group in this compound makes it a prime candidate for the synthesis of polymer monomers, particularly for creating poly(phenylene ethynylene) (PPE) derivatives. PPEs are a class of conjugated polymers known for their high thermal stability, conductivity, and fluorescence, making them suitable for applications in organic electronics, sensors, and biomedical imaging. researchgate.netmit.edudigitellinc.com

The polymerization of monomers derived from this compound can be achieved through various coupling reactions, such as Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium-copper catalyst system. researchgate.net The fluorine substituent on the benzene ring can influence the electronic properties and solubility of the resulting polymer.

Table 1: Potential Polymerization Reactions for Monomers Derived from this compound

| Polymerization Method | Reactants | Resulting Polymer | Potential Properties |

| Sonogashira Polycondensation | Di-haloaromatic compounds and bis-alkynes derived from this compound | Fluorinated Poly(phenylene ethynylene) | Enhanced thermal stability, tunable fluorescence, improved solubility in organic solvents. |

| Cyclotrimerization | Self-polymerization of the alkyne group | Hyperbranched or cross-linked polymers | High molecular weight, amorphous structure, good film-forming properties. |

Research on similar fluorinated aromatic and alkyne-containing monomers suggests that polymers derived from this compound could exhibit enhanced performance characteristics. For instance, fluorinated polymers often display increased thermal stability and resistance to chemical degradation. acs.org The synthesis of high molecular weight poly(para-phenylene) through methods like Suzuki polycondensation followed by thermal aromatization demonstrates a viable route to creating robust, structurally regular polymers from precursor monomers. rsc.org

Functionalization of Surfaces

The terminal alkyne group of this compound provides a reactive handle for the covalent attachment of this molecule to various surfaces, a process known as surface functionalization. This is crucial for modifying the chemical and physical properties of materials at the molecular level, enabling applications in areas such as biocompatible coatings, sensors, and nanoelectronics.

The "click" chemistry of the alkyne group allows for efficient and specific reactions with surfaces that have been pre-functionalized with azide (B81097) groups. This method is widely used due to its high yield, selectivity, and compatibility with a broad range of functional groups and reaction conditions.

Furthermore, direct attachment to silicon surfaces is possible. Wet chemical methods can be employed to form covalent Si-C bonds by reacting the terminal alkyne with a hydride-terminated silicon surface. rsc.org This process can create robust and stable organic monolayers. Electrografting is another technique that can promote the hydrosilylation of alkynes on silicon surfaces, allowing for the formation of patterned monolayers with a high degree of control. google.com

Heat treatment can also be used to covalently bond alkynes to graphitic carbon surfaces. nih.gov This method has been shown to form stable molecular monolayers that can withstand harsh conditions, making it a promising approach for modifying carbon-based materials. nih.gov

Table 2: Potential Surface Functionalization Applications of this compound

| Surface Type | Functionalization Method | Resulting Surface Property | Potential Application |

| Silicon Oxide | Silanization with an azide-terminated silane (B1218182) followed by "click" chemistry | Hydrophobic, chemically inert | Biocompatible coatings, anti-fouling surfaces |

| Gold | Formation of a self-assembled monolayer (SAM) of an azide-terminated alkanethiol followed by "click" chemistry | Controlled surface energy, specific binding sites | Biosensors, molecular electronics |

| Silicon (hydride-terminated) | Hydrosilylation (thermal, photochemical, or electrografting) | Stable organic monolayer, modified electronic properties | Passivation of silicon surfaces, nano-patterning |

| Graphitic Carbon | Heat treatment | Covalently bound monolayer, enhanced stability | Modified electrodes, composite materials |

The formation of self-assembled monolayers (SAMs) is a key technique in surface functionalization. sigmaaldrich.com Alkanethiols on noble metals are a classic example, but the principles can be extended to other systems. The fluorine atom in this compound can impart unique properties to the functionalized surface, such as hydrophobicity and altered electronic characteristics due to the high electronegativity of fluorine. Research on fluorinated silanes has demonstrated their effectiveness in creating hydrophobic surfaces on glass and silicon wafers. uah.edu

Future Directions and Challenges in 1 Fluoro 2 Prop 1 Yn 1 Yl Benzene Research

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-Fluoro-2-(prop-1-yn-1-yl)benzene will likely focus on methodologies that are not only efficient but also environmentally benign. Current synthetic approaches for similar compounds often rely on traditional cross-coupling reactions, which may involve harsh reaction conditions or the use of expensive catalysts. Future research should aim to develop greener alternatives.

Key Research Objectives:

Catalyst Development: Designing and synthesizing novel, highly efficient, and reusable catalysts for the coupling of 1-fluoro-2-halobenzenes with propyne (B1212725) or its synthetic equivalents. This could include exploring earth-abundant metal catalysts as alternatives to precious metals.

C-H Activation: Investigating direct C-H activation strategies to introduce the propynyl (B12738560) group onto the fluorobenzene (B45895) ring, which would eliminate the need for pre-functionalized starting materials and reduce waste.

A comparative analysis of potential sustainable synthetic routes is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Novel Catalyst Systems | Higher yields, lower catalyst loading, recyclability. | Catalyst stability and cost, substrate scope. |

| Direct C-H Activation | Atom economy, reduced synthetic steps. | Regioselectivity, harsh reaction conditions. |

| One-Pot Reactions | Increased efficiency, reduced waste. | Compatibility of reagents and catalysts. |

Exploration of Unprecedented Reactivity Patterns

The unique electronic properties of this compound, arising from the interplay of the fluoro and propynyl substituents, are expected to give rise to novel reactivity. The fluorine atom, being highly electronegative, can influence the reactivity of the aromatic ring and the alkyne moiety through inductive and resonance effects.

Areas for Exploration:

Cycloaddition Reactions: Investigating the participation of the alkyne in various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to synthesize complex heterocyclic compounds. The fluorine substituent could modulate the regioselectivity and stereoselectivity of these reactions.

Metal-Mediated Transformations: Exploring novel transformations catalyzed by transition metals, such as skeletal rearrangements, C-F bond activation, and functionalization of the alkyne.

Electrophilic and Nucleophilic Additions: Studying the addition of various electrophiles and nucleophiles to the alkyne, which could be influenced by the electronic nature of the fluorinated aromatic ring.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving this compound, the integration of flow chemistry and automated synthesis platforms will be crucial. These technologies offer precise control over reaction parameters, enhanced safety, and the ability to rapidly screen a large number of reaction conditions.

Potential Benefits:

Rapid Optimization: Automated systems can quickly vary parameters such as temperature, pressure, and reagent stoichiometry to identify optimal reaction conditions.

Improved Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely than traditional batch processes.

Scalability: Reactions developed in flow can often be scaled up more easily and efficiently.

Advancements in Computational Predictions and Data-Driven Synthesis

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these approaches can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental efforts.

Computational and Data-Driven Approaches:

DFT Calculations: Using Density Functional Theory (DFT) to predict spectroscopic properties, reaction mechanisms, and transition state energies.

Molecular Dynamics Simulations: Simulating the behavior of the molecule in different solvent environments to understand intermolecular interactions.

Machine Learning Models: Developing predictive models for reactivity and reaction outcomes based on existing data from related compounds.

Expanding Applications in Interdisciplinary Chemical Sciences

The unique structural features of this compound make it a potentially valuable building block in various fields of chemical science.

Potential Application Areas:

Materials Science: As a monomer or precursor for the synthesis of novel fluorinated polymers with unique thermal, optical, or electronic properties.

Medicinal Chemistry: As a scaffold for the design and synthesis of new drug candidates. The fluorine atom can improve metabolic stability and binding affinity.

Agrochemicals: As a key intermediate in the synthesis of new pesticides and herbicides.

The future research on this compound holds significant promise for advancing our understanding of fluorinated organic compounds and for the development of new technologies and applications. Overcoming the challenges in its synthesis and exploring its full reactive potential will require a multidisciplinary approach that combines innovative synthetic chemistry, advanced analytical techniques, and powerful computational tools.

Q & A

Q. What are the common synthetic routes for 1-Fluoro-2-(prop-1-yn-1-yl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A Sonogashira coupling between 1-fluoro-2-iodobenzene and propyne in the presence of a Pd(0)/Cu(I) catalyst is a standard approach . Alternative methods include bromination of pre-functionalized benzene derivatives followed by alkyne introduction, though this may require Lewis acid catalysts (e.g., AlCl₃) and stringent temperature control . Key factors affecting yield include:

- Catalyst loading (optimal Pd: 2–5 mol%)

- Solvent polarity (preference for THF or DMF)

- Protection from moisture and oxygen to prevent alkyne polymerization.

Table 1: Comparison of Synthetic Routes

| Method | Catalyst System | Yield (%) | Key Conditions |

|---|---|---|---|